(Benzylsulfanyl)acetaldehyde
Description
(Benzylsulfanyl)acetaldehyde (C$6$H$5$CH$2$SCH$2$CHO) is a sulfur-containing aldehyde characterized by a benzylsulfanyl group (-SCH$2$C$6$H$_5$) attached to an acetaldehyde backbone. This structural motif confers unique chemical properties, such as reduced volatility compared to acetaldehyde and enhanced nucleophilic reactivity due to the thioether group.
Properties
IUPAC Name |
2-benzylsulfanylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXJHLBTPJVZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288178 | |
| Record name | (benzylsulfanyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7401-37-8 | |
| Record name | NSC54607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (benzylsulfanyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (Benzylsulfanyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of benzyl mercaptan with chloroacetaldehyde under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{SH} + \text{ClCH}_2\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SCH}_2\text{CHO} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of (Benzylsulfanyl)acetaldehyde may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include a temperature range of 50-70°C and a basic catalyst such as sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions: (Benzylsulfanyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (Benzylsulfanyl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of (Benzylsulfanyl)acetaldehyde with sodium borohydride or lithium aluminum hydride yields (Benzylsulfanyl)ethanol.
Substitution: The aldehyde group can undergo nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), Organolithium compounds (RLi)
Major Products Formed:
Oxidation: (Benzylsulfanyl)acetic acid
Reduction: (Benzylsulfanyl)ethanol
Substitution: Secondary alcohols
Scientific Research Applications
(Benzylsulfanyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of sulfur-containing compounds.
Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing aldehydes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals that target specific biochemical pathways.
Industry: (Benzylsulfanyl)acetaldehyde is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Benzylsulfanyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzylsulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetaldehyde (CH$_3$CHO)
- Structure & Properties : Acetaldehyde lacks the benzylsulfanyl group, making it smaller (44.05 g/mol vs. 182.26 g/mol) and more volatile. It is a key carbonyl compound in wines, contributing fruity and nutty aromas .
- Synthesis & Sources : Produced via yeast metabolism during fermentation , whereas (benzylsulfanyl)acetaldehyde likely requires synthetic routes (e.g., benzyl mercaptan + chloroacetaldehyde).
- Applications : Acetaldehyde is pivotal in winemaking and industrial chemistry, while its sulfur analog may serve niche roles in flavor modification or as a synthetic intermediate.
Benzaldehyde (C$6$H$5$CHO)
- Reactivity : Benzaldehyde undergoes typical aldehyde reactions (e.g., oxidation to benzoic acid), whereas the thioether group in (benzylsulfanyl)acetaldehyde may participate in nucleophilic substitutions or metal coordination.
3-Methylthio-1-propanol (CH$3$SCH$2$CH$2$CH$2$OH)
- Structure & Properties: A thioether alcohol found in wines at trace levels (2–9 µg/L) .
- Role in Aroma: Contributes to wine’s sulfurous aroma profile, while (benzylsulfanyl)acetaldehyde’s aldehyde group may enhance fruity or nutty notes if stable in solution.
Benzoate Esters (e.g., Methyl Benzoate, C$6$H$5$COOCH$_3$)
- Structure & Properties : Esters with a benzene ring but lacking sulfur and aldehyde groups. Methyl benzoate (136.15 g/mol) is used in fragrances .
- Functional Differences : The aldehyde and thioether groups in (benzylsulfanyl)acetaldehyde make it more reactive than ester derivatives, which are typically stable and odoriferous.
Data Table: Key Properties of (Benzylsulfanyl)acetaldehyde and Analogs
Research Findings and Implications
- Reactivity : The thioether group in (benzylsulfanyl)acetaldehyde may stabilize intermediates in organic reactions, contrasting with acetaldehyde’s tendency to form adducts (e.g., with sulfites in wine) .
- Toxicology: Acetaldehyde is a Group 1 carcinogen, but sulfur substitution could alter metabolic pathways.
Biological Activity
(Benzylsulfanyl)acetaldehyde, with the molecular formula CHOS, is an organic compound characterized by a benzylsulfanyl group attached to an acetaldehyde moiety. This compound has been studied for its biological activity, particularly its interactions with various enzymes and cellular processes. Understanding its biological effects is crucial for potential applications in pharmacology and toxicology.
(Benzylsulfanyl)acetaldehyde exhibits significant interactions with aldehyde dehydrogenases (ALDH) and alcohol dehydrogenases (ADH), which are pivotal in the metabolism of aldehydes and alcohols. The compound facilitates the conversion of aldehydes to their corresponding acids and alcohols to aldehydes, thereby influencing metabolic pathways related to alcohol consumption and detoxification processes.
Biochemical Pathways
The compound's biochemical activity is closely related to that of acetaldehyde, a known toxic metabolite of ethanol. Acetaldehyde is involved in several metabolic pathways, predominantly those concerning the detoxification of alcohol. Studies indicate that (Benzylsulfanyl)acetaldehyde may induce DNA damage and alterations in gene expression, potentially contributing to carcinogenesis.
Cellular Effects
Research indicates that (Benzylsulfanyl)acetaldehyde can influence various cellular processes, including:
- Cell Signaling : It alters cell signaling pathways, which can affect cellular responses to external stimuli.
- Gene Expression : The compound has been shown to impact gene expression profiles, leading to potential long-term effects on cellular function.
- Cellular Metabolism : It plays a role in modulating metabolic processes within cells, particularly under conditions of oxidative stress.
Toxicological Profile
The toxicity of (Benzylsulfanyl)acetaldehyde varies with dosage:
- Low Doses : Minimal impact on cellular functions.
- High Doses : Induces oxidative stress, DNA damage, and apoptosis. These effects highlight the need for careful consideration in therapeutic applications where this compound might be used.
Case Studies
- Metabolic Studies : In laboratory settings, the compound's stability and reactivity were assessed under different environmental conditions (temperature, pH). Results indicated that its biological activity could be significantly altered by these factors.
- Animal Models : Dosage-dependent studies showed that higher concentrations led to pronounced toxic effects, including significant oxidative stress markers in treated animals.
Data Table: Biological Activity Summary
| Biological Effect | Observation | Reference |
|---|---|---|
| Interaction with ALDH/ADH | Facilitates conversion of aldehydes | |
| Induction of DNA damage | Alters gene expression | |
| Dose-dependent toxicity | Higher doses induce oxidative stress | |
| Stability factors | Reactivity influenced by pH/temperature |
Applications in Scientific Research
(Benzylsulfanyl)acetaldehyde has several applications across various fields:
- Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.
- Biology : Used in studies investigating sulfur-containing aldehydes' roles in biological systems.
- Medicine : Ongoing research aims to explore its potential as a precursor for pharmaceuticals targeting specific pathways related to aldehyde metabolism.
- Industry : Employed in producing specialty chemicals and as a building block for polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
